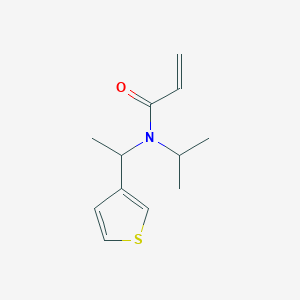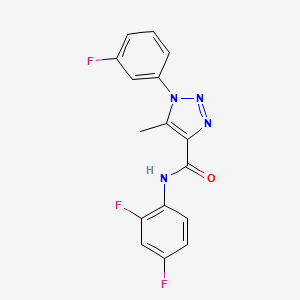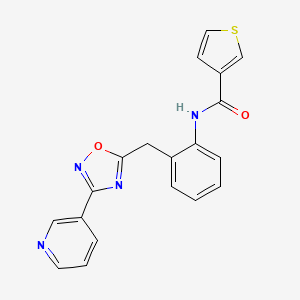
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a quinazolinone derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Acetamide Group: The acetamide group is introduced by reacting the quinazolinone core with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of Pyridin-2-ylmethyl Group: The final step involves the reaction of the acetamide derivative with 2-pyridinemethylamine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The biological activity of quinazolinone derivatives has been extensively studied, with applications in enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine: Quinazolinone derivatives have shown potential as anticonvulsants, anticancer agents, and anti-inflammatory drugs. The specific compound has been evaluated for its anticonvulsant activity and has shown promising results.
Industry: In the agrochemical industry, quinazolinone derivatives are used as herbicides and insecticides due to their ability to disrupt biological processes in pests and weeds.
Wirkmechanismus
The mechanism by which 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves the interaction with specific molecular targets. The quinazolinone core can bind to various receptors and enzymes, modulating their activity. The pyridin-2-ylmethyl group enhances the compound's binding affinity and selectivity towards these targets.
Molecular Targets and Pathways Involved:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, affecting signal transduction pathways.
Enzymes: It may inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-2,4(1H,3H)-dione: A core structure similar to quinazolinone, used in various pharmaceutical applications.
2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenyl-propanoic acid: Another quinazolinone derivative with potential biological activity.
2,3-Dihydroquinazolin-4(1H)-one: A modified quinazolinone derivative used as a scaffold in drug design.
Uniqueness: 2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the pyridin-2-ylmethyl group provides unique binding properties compared to other quinazolinone derivatives.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(18-9-11-5-3-4-8-17-11)10-20-15(22)12-6-1-2-7-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZCTIFYQQBVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)



![ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2852003.png)

![9-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2852009.png)
![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)
![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one](/img/structure/B2852013.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B2852015.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)
